molecular formula C9H15NO2 B12331403 Ethyl 5-aminospiro[2.3]hexane-5-carboxylate

Ethyl 5-aminospiro[2.3]hexane-5-carboxylate

Cat. No.: B12331403
M. Wt: 169.22 g/mol
InChI Key: ZQKHUDFPNRGAER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-aminospiro[2.3]hexane-5-carboxylate typically involves the cycloaddition of diazo compounds to methylenecyclobutanes. One common method includes the catalytic [1+2] cycloaddition of ethyl 2-diazo-2-carboxylate to 3-substituted methylenecyclobutanes . This reaction is followed by a series of transformations, including the Curtius rearrangement, to introduce the amino group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminospiro[2.3]hexane-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Ethyl 5-aminospiro[2.3]hexane-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-aminospiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could influence various biochemical pathways .

Comparison with Similar Compounds

Ethyl 5-aminospiro[2.3]hexane-5-carboxylate can be compared to other spirocyclic compounds, such as:

These compounds share the spirocyclic core but differ in their functional groups, leading to unique properties and applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 5-aminospiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-7(11)9(10)5-8(6-9)3-4-8/h2-6,10H2,1H3

InChI Key

ZQKHUDFPNRGAER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC2)N

Origin of Product

United States

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